Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is a compound that features a benzene ring substituted with two 4-chlorobenzotriazol-1-yl groups and two carboxylate groups. This compound is part of the benzotriazole family, known for its versatile applications in various fields due to its unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-chlorobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the benzotriazole ring .
Scientific Research Applications
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its benzotriazole moiety. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its electron-withdrawing properties can modulate the reactivity of adjacent functional groups, leading to diverse biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(1H-1,2,4-triazol-1-yl)benzene: Similar in structure but with triazole rings instead of benzotriazole.
1,4-Bis(imidazole-1-yl)benzene: Contains imidazole rings instead of benzotriazole.
Uniqueness
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of the 4-chlorobenzotriazol-1-yl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in coordination chemistry and material science .
Properties
Molecular Formula |
C20H10Cl2N6O4 |
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Molecular Weight |
469.2 g/mol |
IUPAC Name |
bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H10Cl2N6O4/c21-13-3-1-5-15-17(13)23-25-27(15)31-19(29)11-7-9-12(10-8-11)20(30)32-28-16-6-2-4-14(22)18(16)24-26-28/h1-10H |
InChI Key |
WEUMBYWTOJOSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2OC(=O)C3=CC=C(C=C3)C(=O)ON4C5=C(C(=CC=C5)Cl)N=N4 |
Origin of Product |
United States |
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